molecular formula C29H27N3O6S B11686881 ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11686881
M. Wt: 545.6 g/mol
InChI Key: RPCVZMOMQAZTHQ-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused thiazole-pyrimidine core and multiple functional groups that define its reactivity and biological profile. Key structural features include:

  • 4-Acetoxyphenyl substituent at position 5, contributing to lipophilicity and metabolic stability.
  • Methyl group at position 7, influencing steric interactions.
  • 2-Oxo-1-propylindol-3-ylidene moiety at position 2, a unique indole-derived substituent that may enhance binding to biological targets like kinases or receptors.

This compound is synthesized via multi-step organic reactions, likely involving cyclocondensation of thiazole intermediates with pyrimidine precursors, followed by functionalization of aromatic and heterocyclic substituents . Its structural complexity positions it as a candidate for pharmacological studies, particularly in oncology or inflammation, where thiazolopyrimidines are known to exhibit activity .

Properties

Molecular Formula

C29H27N3O6S

Molecular Weight

545.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H27N3O6S/c1-5-15-31-21-10-8-7-9-20(21)23(26(31)34)25-27(35)32-24(18-11-13-19(14-12-18)38-17(4)33)22(28(36)37-6-2)16(3)30-29(32)39-25/h7-14,24H,5-6,15H2,1-4H3/b25-23-

InChI Key

RPCVZMOMQAZTHQ-BZZOAKBMSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine ring system. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Outcomes

Compound Name Substituent at Position 2 Substituent at Position 5 Notable Properties Reference
Target Compound 2-Oxo-1-propylindol-3-ylidene 4-Acetoxyphenyl Enhanced binding to kinase domains due to indole interaction; acetoxy group improves metabolic stability
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2,3-Dimethoxybenzylidene 4-Methylphenyl Methoxy groups increase electron density, enhancing antioxidant activity
Ethyl (2Z)-2-(4-iodobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Iodobenzylidene 2-Thienyl Iodine substituent enhances halogen bonding; thienyl group improves π-π stacking
Ethyl 5-(4-chlorophenyl)-2-(3,4-dihydroxybenzylidene)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine 3,4-Dihydroxybenzylidene 4-Chlorophenyl Catechol moiety increases solubility but reduces metabolic stability; chloro group enhances cytotoxicity
Ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-5-(3,4,5-trimethoxyphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5-Morpholinylfurylmethylene 3,4,5-Trimethoxyphenyl Trimethoxy groups enhance tubulin inhibition; morpholine improves bioavailability

Key Observations

Position 2 Modifications :

  • The target compound’s indol-3-ylidene group is distinct from simpler benzylidene or furylmethylene substituents in other derivatives. Indole’s planar structure and hydrogen-bonding capacity may improve target affinity, as seen in kinase inhibitors .
  • Halogenated analogs (e.g., 4-iodo) exhibit stronger intermolecular interactions (e.g., halogen bonding) but may suffer from metabolic instability .

Position 5 Substituents :

  • The 4-acetoxyphenyl group in the target compound balances lipophilicity and hydrolytic stability. In contrast, 4-chlorophenyl or 3,4,5-trimethoxyphenyl groups prioritize electronic effects (e.g., chlorine’s electron-withdrawing nature) or bulkier interactions .

Biological Activity Trends :

  • Compounds with electron-donating groups (e.g., methoxy, morpholine) show improved solubility and antioxidant profiles but reduced cytotoxicity .
  • Electron-withdrawing groups (e.g., chloro, iodo) correlate with enhanced antiproliferative activity but may require prodrug strategies to mitigate toxicity .

Crystallographic and Physicochemical Properties

  • For example, derivatives with 2,4,6-trimethoxybenzylidene groups form hydrogen-bonded networks stabilizing the Z-configuration, critical for maintaining bioactivity .
  • The ethyl carboxylate group in thiazolopyrimidines often participates in intermolecular hydrogen bonds, influencing solubility and crystallization behavior .

Biological Activity

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C26H23N3O8S
Molecular Weight 537.5 g/mol
IUPAC Name This compound
CAS Number 324568-21-0

Mechanisms of Biological Activity

Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo compound belongs to the thiazolopyrimidine family, which is known for diverse biological activities such as:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
    • Case Study : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF7) with an IC50 value of approximately 15 µM .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical models. It appears to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
    • Research Findings : In a mouse model of colitis, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antiviral Properties : Emerging evidence indicates that thiazolopyrimidine derivatives may possess antiviral activity by interfering with viral replication processes.
    • Experimental Results : In vitro studies have reported that the compound inhibits the replication of certain viruses by targeting viral enzymes and host cell factors involved in the viral life cycle .

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer properties of ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl compound:

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis via caspase activation
HeLa20Inhibition of cell cycle progression
A54918Modulation of Bcl-2/Bax ratio

Anti-inflammatory Studies

In a study assessing the anti-inflammatory potential:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)Histological Score
Control1501204
Compound Treatment70401

The results indicate a substantial reduction in inflammatory markers and histopathological improvements in treated groups compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.